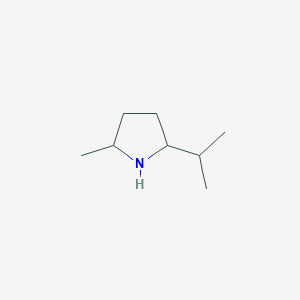

2-Methyl-5-(propan-2-YL)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

2-methyl-5-propan-2-ylpyrrolidine |

InChI |

InChI=1S/C8H17N/c1-6(2)8-5-4-7(3)9-8/h6-9H,4-5H2,1-3H3 |

InChI Key |

BEJRBFAMOYPEQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(N1)C(C)C |

Origin of Product |

United States |

Stereochemical Analysis and Impact on Functionality

Significance of Chirality in Pyrrolidine (B122466) Derivatives

Chirality, or the property of "handedness" in molecules, is of fundamental importance in the study of pyrrolidine derivatives. The pyrrolidine ring is a core structure in numerous natural products and pharmacologically active compounds, including drugs like Captopril and Avanafil. nih.gov The presence of stereocenters in these molecules means they can exist as enantiomers or diastereomers, which are non-superimposable mirror images or non-mirror image stereoisomers, respectively.

In biological environments, which are themselves chiral, the different stereoisomers of a pyrrolidine derivative can exhibit vastly different activities. nih.gov Proteins, enzymes, and receptors are often highly enantioselective, meaning they will bind with or act upon one enantiomer preferentially over the other. nih.gov One enantiomer (the eutomer) might be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even cause unwanted effects. nih.gov This underscores the necessity of producing single-enantiomer compounds for research and pharmaceutical applications. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that require the absolute stereochemistry of chiral drug candidates to be determined early in the development process to ensure the validity of clinical analysis. nih.gov

Diastereoselective and Enantioselective Synthesis Outcomes

Given the importance of stereochemistry, significant research has been dedicated to developing synthetic methods that can selectively produce a single desired stereoisomer of a pyrrolidine derivative. These methods are broadly categorized as diastereoselective (controlling the formation of diastereomers) and enantioselective (controlling the formation of enantiomers).

A variety of strategies have been successfully employed. For instance, palladium(0)-catalyzed intramolecular Mizoroki–Heck annulation has been used to create N-methylspiroindolines, which contain a pyrrolidine-like spirocyclic system, with high diastereoselectivity. nih.gov Another powerful technique is the enantioselective synthesis of diazabicyclooctanones, which are β-lactamase inhibitors, starting from racemic butadiene monoxide using a palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT), achieving high enantiomeric excess (ee). nih.gov

| Reaction Type | Starting Material | Product Type | Stereochemical Outcome | Yield | Source |

|---|---|---|---|---|---|

| Intramolecular Mizoroki–Heck Annulation | Cyclopentenyl-tethered 2-bromo-N-methylanilines | N-Methylspiroindolines | >98% diastereoselectivity | 59–81% | nih.gov |

| Pd-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) | Racemic butadiene monoxide | Enone intermediate for Diazabicyclooctanones | >95% enantiomeric excess (ee) | >90% | nih.gov |

| Chiral Phosphoric Acid-Catalyzed Addition | Cyclic thioimidates and anilines | Chiral N,S-acetals | Up to 99% enantiomeric excess (ee) | Up to 96% | acs.org |

Influence of Stereoisomers on Molecular Interactions

The differential interaction between stereoisomers and enantioselective proteins is a well-established principle. Proteins are composed of chiral L-amino acids, creating complex, chiral three-dimensional structures with specific binding pockets. One enantiomer of a chiral molecule may fit perfectly into this pocket, like a key into a lock, leading to a biological response. In contrast, its mirror image may not be able to bind effectively, or it may bind in a different, non-productive orientation. nih.gov

A classic example of this principle is seen with the indolizidine alkaloid swainsonine (B1682842), a molecule structurally related to pyrrolidines. Swainsonine is a potent inhibitor of the enzyme Golgi alpha-mannosidase II. wikipedia.org Its inhibitory effect is attributed to its ability to mimic the transition state of the enzyme's natural substrate, mannose. The specific stereochemistry of swainsonine allows it to fit snugly within the enzyme's active site, leading to strong binding and inhibition. wikipedia.org Other stereoisomers of swainsonine would not share this precise arrangement of hydroxyl groups and the charged nitrogen atom, and thus would not exhibit the same potent inhibitory activity. This illustrates how the absolute configuration of a pyrrolidine-type structure is critical for its specific molecular function.

Absolute Configuration Determination Methods

Determining the absolute three-dimensional arrangement of atoms, or absolute configuration, of a chiral molecule is crucial for understanding its properties and function. Several analytical techniques are employed for this purpose, often in combination to ensure a high degree of confidence in the assignment.

For a chiral pyrrolidine derivative, a combination of X-ray crystallography and circular dichroism (CD) spectroscopy, supported by theoretical calculations, has been shown to be an effective strategy. nih.govnih.gov X-ray diffraction on a single crystal can provide an unambiguous determination of the entire molecular structure, including the absolute stereochemistry. However, for molecules composed only of light atoms (like C, H, N, O), the resonant scattering effect used to determine absolute configuration can be very weak. nih.govnih.gov In such cases, complementary techniques are vital. CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is highly sensitive to molecular chirality. By comparing the experimentally measured CD spectrum to spectra predicted by theoretical calculations for each possible enantiomer, the correct absolute configuration can be assigned with confidence. nih.govnih.gov

| Method | Principle | Advantages | Limitations/Challenges | Source |

|---|---|---|---|---|

| Single-Crystal X-ray Diffraction | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Provides a complete and unambiguous 3D structure. | Requires a suitable single crystal; may be difficult for light-atom compounds (low resonant scattering). | nih.govnih.gov |

| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left and right circularly polarized light by a chiral molecule. | Highly sensitive to chirality; can be used in solution. | Provides information about the overall chirality but not a direct 3D structure; often requires comparison with theoretical calculations. | nih.govnih.gov |

| Theoretical Calculations (e.g., TD-DFT) | Computational methods (like Time-Dependent Density Functional Theory) are used to predict properties such as CD spectra for a given stereoisomer. | Allows for direct comparison with experimental data to assign configuration. | Accuracy is dependent on the level of theory and computational resources. | nih.govnih.gov |

Computational and Theoretical Investigations of 2 Methyl 5 Propan 2 Yl Pyrrolidine

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. For 2-Methyl-5-(propan-2-YL)pyrrolidine, these methods are crucial for understanding its three-dimensional structure and its potential to interact with biological macromolecules.

Docking studies are a key component of molecular modeling, predicting the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. connectjournals.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action. researchgate.netnih.gov The process involves preparing the 3D structures of the ligand (this compound) and the target protein, followed by a systematic search of the conformational space of the ligand within the protein's binding site using scoring functions to rank the potential poses. nih.gov

Molecular docking predicts how this compound might bind to a protein's active site. rsc.org These predictions are based on the types and strengths of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.netnih.gov The pyrrolidine (B122466) nitrogen can act as a hydrogen bond acceptor, while the alkyl (methyl and isopropyl) groups can form significant hydrophobic interactions within the receptor's binding pocket.

By analyzing the docked pose, researchers can identify key amino acid residues that are critical for binding. nih.gov This information is invaluable for the rational design of more potent and selective analogs. For instance, a hypothetical docking study of this compound into a protein kinase binding site might reveal interactions as detailed in the following table.

Table 1: Hypothetical Ligand-Protein Interactions for this compound This table is for illustrative purposes and represents the type of data generated from a molecular docking study.

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Pyrrolidine Nitrogen (N-H) | ASP 145 (Carbonyl O) | 2.9 |

| Hydrophobic | Isopropyl Group | LEU 83, VAL 31 | - |

| Hydrophobic | Methyl Group | ILE 65 | - |

| van der Waals | Pyrrolidine Ring | PHE 144 | - |

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to study chemical phenomena. These methods provide detailed information about the electronic structure and properties of molecules like this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. nih.govresearchgate.net DFT calculations can be used to optimize the molecular geometry, determine vibrational frequencies, and compute various electronic descriptors. mdpi.comijsred.com For this compound, a common approach would involve using a functional, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)) to obtain accurate predictions of its properties. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties derived from DFT calculations. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. This gap is also related to the electronic transitions a molecule can undergo, which can be correlated with experimental UV-Vis spectra.

Table 2: Illustrative Electronic Properties of Pyrrolidine Derivatives from DFT Calculations This table presents typical data obtained from DFT studies on pyrrolidine-containing molecules and is for illustrative purposes.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Substituted Pyrrolidines | -6.5 to -5.5 | -0.5 to 0.5 | 5.0 to 7.0 |

Density Functional Theory (DFT) Studies

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational preferences is crucial as different conformers can exhibit different biological activities.

The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve ring strain, and these conformations are in a dynamic equilibrium through a process called pseudorotation. The primary conformations are the "envelope" (or "sofa"), where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced in opposite directions from the plane of the other three.

The substituents on the ring significantly influence the conformational landscape. In this compound, the methyl group at position 2 and the isopropyl group at position 5 will affect the pseudorotational pathway and the relative stability of the different conformers. researchgate.net The substituents can adopt either an axial or an equatorial position, and their preferred orientation will depend on minimizing steric hindrance. Computational methods, particularly DFT, can be used to calculate the potential energy surface of the pseudorotation, identifying the most stable conformers and the energy barriers between them.

Structure-Activity Relationship (SAR) Derivation via Computational Methods

The exploration of the structure-activity relationship (SAR) for novel chemical entities is a cornerstone of modern drug discovery and development. For this compound, while specific computational SAR studies are not extensively available in the public domain, a wealth of information on related pyrrolidine derivatives allows for the extrapolation and prediction of its SAR profile. Computational methods such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling are instrumental in elucidating the key structural features that govern the biological activity of pyrrolidine-based compounds. scispace.comnih.gov

Computational analyses of various pyrrolidine derivatives have consistently highlighted the profound impact of the nature, size, and stereochemistry of substituents on the pyrrolidine ring on their interaction with biological targets. nih.govnih.gov These studies often involve the generation of 3D models of the compounds and their target receptors, allowing for a detailed investigation of the intermolecular interactions that drive biological activity.

General SAR Principles for Pyrrolidine Derivatives from Computational Studies:

Studies on diverse classes of pyrrolidine derivatives have revealed several general SAR principles that are likely applicable to this compound:

Substitution Pattern: The positions of substituents on the pyrrolidine ring are critical. For many biologically active pyrrolidines, substitutions at the 2- and 5-positions are particularly significant, directly influencing the compound's binding affinity and selectivity for its target. nih.gov

Steric Factors: The size and shape of the substituents play a crucial role. The introduction of bulky groups can either enhance activity by promoting favorable interactions with the target protein or decrease activity due to steric hindrance. scispace.com For this compound, the methyl and isopropyl groups at the C2 and C5 positions, respectively, would be expected to have a significant steric influence on its biological activity.

Stereochemistry: The stereochemistry of the substituents is often a determining factor in the biological activity of chiral pyrrolidines. The cis and trans isomers of 2,5-disubstituted pyrrolidines can exhibit markedly different biological profiles due to their distinct three-dimensional arrangements, which dictate how they fit into a chiral binding site of a receptor or enzyme. nih.govacs.org

Inferred SAR for this compound:

Based on the general principles derived from computational studies on related pyrrolidine derivatives, the following SAR aspects can be inferred for this compound:

The methyl group at the C2 position and the isopropyl group at the C5 position are expected to contribute to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in a target protein.

The relative stereochemistry of the methyl and isopropyl groups (cis or trans) would be a critical determinant of its biological activity. Computational modeling, including conformational analysis and docking studies, would be essential to predict the preferred stereoisomer for a given biological target.

The nitrogen atom of the pyrrolidine ring is a key feature, potentially acting as a hydrogen bond acceptor or a basic center that can be protonated at physiological pH, leading to ionic interactions with the target.

Illustrative Data from Computational SAR Studies on Pyrrolidine Derivatives:

To illustrate the outcomes of computational SAR studies, the following tables summarize hypothetical and generalized data based on published research on various pyrrolidine analogs.

Table 1: Hypothetical Molecular Descriptors and Their Influence on Activity from QSAR Studies of Pyrrolidine Analogs

| Descriptor | General Influence on Activity | Relevance to this compound |

| LogP (Lipophilicity) | Often shows a parabolic relationship with activity. | The alkyl substituents would increase LogP. |

| Molecular Weight | Can be correlated with steric hindrance and bioavailability. | Moderate molecular weight. |

| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with target residues. | The pyrrolidine nitrogen is a potential H-bond acceptor. |

| Topological Polar Surface Area (TPSA) | Influences cell permeability. | Expected to have a relatively low TPSA. |

Table 2: Example of Docking Scores for Stereoisomers of a Hypothetical 2,5-Disubstituted Pyrrolidine

| Stereoisomer | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| (2R,5S)-cis | -8.5 | Tyr, Phe, Leu |

| (2S,5R)-cis | -8.2 | Tyr, Phe, Val |

| (2R,5R)-trans | -6.1 | Leu, Ala |

| (2S,5S)-trans | -5.9 | Leu, Ala |

Note: The data in the tables above are illustrative and based on general findings for pyrrolidine derivatives, not specific experimental or computational results for this compound.

Reactivity and Derivatization Strategies

Chemical Transformations of the Pyrrolidine (B122466) Nucleus

The pyrrolidine nucleus, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in organic synthesis. chemistryviews.org The nitrogen atom's lone pair of electrons makes it a potent nucleophile and a base, readily participating in a range of chemical reactions.

Key transformations of the pyrrolidine ring in compounds analogous to 2-Methyl-5-(propan-2-YL)pyrrolidine often involve functionalization at the nitrogen atom. Common reactions include:

N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides or other electrophilic alkylating agents. For instance, the N-alkylation of pyrrolidine and its derivatives can be achieved using reagents like dimethyl sulfate (B86663) or alkyl halides in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). mdpi.com Microwave-assisted N-alkylation has also been reported as a rapid and efficient method. mdpi.com In some cases, irreversible deprotonation with a strong base like sodium hydride or butyllithium (B86547) in an aprotic solvent like tetrahydrofuran (B95107) (THF) precedes the addition of the alkylating agent. mdpi.com

N-Acylation: The nitrogen can be acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids. This transformation is fundamental in the synthesis of amides, which can alter the electronic properties and biological activity of the parent molecule.

N-Arylation: The introduction of an aryl group on the nitrogen atom can be accomplished through methods like the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction.

Redox-Neutral α-C–H Functionalization: Modern synthetic methods allow for the direct functionalization of the C-H bonds adjacent to the nitrogen atom. This can be achieved through a redox-neutral process involving the formation of an azomethine ylide intermediate, which can then react with various nucleophiles. rsc.org This strategy has been employed for the α-arylation of substituted pyrrolidines. rsc.org

Ring-opening reactions of the pyrrolidine nucleus are less common under standard conditions due to the stability of the five-membered ring. However, under specific circumstances, such as with highly strained or appropriately functionalized derivatives, ring-opening can be induced. For instance, N-substituted pyrrolidines bearing an allylic chain alpha to the nitrogen can undergo ring fission upon treatment with strong bases. acs.org

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for understanding its chemical space and for developing compounds with tailored properties. Stereoselective synthesis methods are particularly important for producing optically pure pyrrolidine derivatives, as the stereochemistry of the substituents significantly impacts biological activity. chemistryviews.org

Several strategies exist for the synthesis of 2,5-disubstituted pyrrolidines. These can be broadly categorized into methods that start with a pre-existing pyrrolidine ring and those that construct the ring from acyclic precursors. mdpi.com A review of stereoselective synthesis methods highlights the use of both cyclic precursors like proline and acyclic starting materials that undergo cyclization. mdpi.com

One common approach involves the use of chiral pool starting materials, such as pyroglutamic acid, which can be elaborated into a variety of 2,5-disubstituted pyrrolidines. nih.gov Another strategy is the asymmetric lithiation of N-Boc-pyrrolidine followed by reaction with an electrophile. nih.gov A patent describes a preparation method for 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, a structurally related compound, starting from 6-methylnicotinate. patsnap.com This synthesis involves the formation of a pyrrolidone intermediate which is subsequently reduced and methylated. patsnap.com

The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved via a sequence involving asymmetric allylic alkylation to establish the stereochemistry, followed by a stereoretentive ring contraction. acs.org While not directly applied to 2,5-disubstituted pyrrolidines, this highlights the advanced strategies available for creating complex pyrrolidine structures.

| Starting Material | Key Reaction Steps | Product Type | Reference |

| N-Boc-pyrrolidine | Asymmetric lithiation, Electrophilic quench | Enantioenriched 2-substituted pyrrolidines | nih.gov |

| Pyroglutamic acid | Multi-step elaboration | cis-2,5-dialkylpyrrolidines | nih.gov |

| Glutaric anhydride | Asymmetric allylic alkylation, Ring contraction | Enantioenriched 2,2-disubstituted pyrrolidines | acs.org |

| 6-Methylnicotinate | Formation of pyrrolidone, Reduction, Methylation | 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | patsnap.com |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a lead compound's structure to understand how these changes affect its biological activity. researchgate.net For this compound, SAR studies would focus on modifying the methyl and isopropyl groups, as well as introducing new substituents on the pyrrolidine ring or the nitrogen atom.

The diverse substitution patterns on the pyrrolidine ring can lead to a wide range of biological activities. researchgate.net For example, in a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, the nature of the substituent at the 4-position of the pyrrolidine ring had a dramatic effect on their inhibitory activity against caspases-3 and -7. nih.gov Fluorinated analogues showed significantly higher potency compared to methoxy (B1213986) or trifluoromethyl analogues, while larger substituents led to inactive compounds. nih.gov

Modification of the alkyl groups at C2 and C5 of this compound could involve:

Varying Alkyl Chain Length and Branching: Replacing the methyl or isopropyl groups with other alkyl groups (e.g., ethyl, n-propyl, tert-butyl) would probe the steric and lipophilic requirements for activity.

Introducing Functional Groups: Incorporating functional groups like hydroxyl, amino, or fluoro into the alkyl substituents could introduce new hydrogen bonding or polar interactions.

Cyclization: The alkyl substituents could be part of a cyclic structure, constraining their conformation.

The synthesis of such analogues often requires multi-step sequences. For instance, the synthesis of various 2-substituted pyrrolidine derivatives can be achieved through different synthetic routes, allowing for a range of modifications. researchgate.net

Influence of Substituent Effects on Reactivity and Selectivity

The substituents on the pyrrolidine ring exert a significant influence on its reactivity and the selectivity of its reactions. The methyl and isopropyl groups in this compound have both steric and electronic effects.

Steric Effects: The presence of alkyl groups at the C2 and C5 positions creates steric hindrance around the nitrogen atom and the adjacent ring carbons. This can influence the rate and regioselectivity of reactions. For example, in N-alkylation, bulky alkylating agents might react more slowly compared to smaller ones. mdpi.com The stereochemistry of the substituents (cis or trans) will also play a crucial role in directing the approach of reagents, leading to diastereoselective transformations. In the case of 2,5-disubstituted pyrrolidines, the relative stereochemistry of the substituents can control the outcome of further functionalization.

Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. This can slightly increase the electron density on the nitrogen atom, potentially enhancing its nucleophilicity compared to an unsubstituted pyrrolidine. However, this effect is generally less pronounced than the electronic effects of strongly electron-withdrawing or electron-donating groups. In a study on substituted 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, the electronic nature of the substituent at the 4-position of the pyrrolidine ring was a key determinant of biological activity, with electron-withdrawing fluorine atoms leading to more potent inhibitors than electron-donating methoxy groups. acs.orgnih.gov

Biological Research and Medicinal Chemistry Applications in Vitro and Pre Clinical Animal Models

2-Methyl-5-(propan-2-YL)pyrrolidine as a Core Scaffold in Bioactive Compounds

The this compound moiety serves as a foundational structure in the design and synthesis of novel compounds with potential therapeutic value. The pyrrolidine (B122466) scaffold itself is highly regarded in drug discovery due to its ability to explore three-dimensional space effectively, which is a consequence of its non-planar, puckered conformation. nih.govnih.gov This structural feature allows for precise spatial orientation of substituents, which can significantly influence the biological activity and binding affinity of the molecule to its target. nih.gov

The versatility of the pyrrolidine ring allows for a wide range of chemical modifications, leading to the creation of diverse libraries of compounds. unipa.it These derivatives have been investigated for various pharmacological activities, including but not limited to, anticancer, antimicrobial, and central nervous system-related applications. nih.govnih.gov The presence of both methyl and isopropyl groups on the pyrrolidine ring in this compound provides specific steric and electronic properties that can be crucial for molecular recognition and biological function.

In Vitro Enzyme and Receptor Interaction Studies

The interaction of compounds containing the this compound scaffold with biological macromolecules such as enzymes and receptors is a key area of research to elucidate their mechanism of action.

Modulating Kinase Activity

Pyrrolidine-based compounds have been identified as modulators of kinase activity. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases like cancer. While direct studies on this compound's kinase modulation are not extensively detailed in the provided results, the broader class of pyrrolidine derivatives has shown the ability to interact with and modulate various kinases. google.com The specific substitution pattern of the 2-methyl and 5-isopropyl groups can influence the binding mode and inhibitory potential against specific kinases.

Binding Affinity to Specific Enzymes and Receptors

Derivatives of the pyrrolidine scaffold have demonstrated binding affinity to a variety of enzymes and receptors. For instance, certain pyrrolidine derivatives have been shown to bind to neuropeptide FF receptors, which are involved in pain modulation and other physiological processes. The stereochemistry of the pyrrolidine ring and its substituents is often a critical determinant of binding affinity and selectivity. nih.gov The spatial arrangement of the methyl and isopropyl groups in this compound can be optimized to enhance interactions with the binding pockets of target proteins.

Pre-clinical Evaluation of Biological Activity (In Vitro and Animal Models)

The therapeutic potential of compounds incorporating the this compound scaffold has been assessed in various preclinical models, particularly for their anticancer and antimicrobial properties.

Potential Anticancer Activity (e.g., In Vitro Cell Line Studies)

A significant body of research points to the anticancer potential of pyrrolidine derivatives. nih.govresearchgate.net These compounds have been evaluated against various cancer cell lines, demonstrating antiproliferative effects. For example, certain polysubstituted pyrrolidines have shown strong antiproliferation activity with IC₅₀ values in the low micromolar range. researchgate.net The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells. researchgate.net

Derivatives of pyrrolidine-2,5-dione have shown notable anticancer activity against breast cancer cell lines, such as MCF-7. uobasrah.edu.iq The presence of specific substituents on the pyrrolidine ring has been correlated with the potency of these compounds.

Below is a table summarizing the in vitro anticancer activity of selected pyrrolidine derivatives:

| Compound Type | Cell Line | Activity | Reference |

| Polysubstituted Pyrrolidines | HCT116, HL60, Jurkat | Antiproliferative, IC₅₀ 2.9 to 16 µM | researchgate.net |

| Pyrrolidine-2,5-dione Derivatives | MCF-7 | IC₅₀ 1.496 and 1.831 µM | uobasrah.edu.iq |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 | Viability inhibitory effects | mdpi.com |

Antimicrobial Potential (e.g., In Vitro against Bacterial Strains)

The pyrrolidine scaffold is also a promising framework for the development of new antimicrobial agents. nih.gov Derivatives have been synthesized and tested against a range of bacterial and fungal strains. For instance, certain pyrrolidine derivatives have exhibited significant activity against Gram-positive bacteria. uobasrah.edu.iq

Specifically, some thiazole-based pyrrolidine derivatives have shown interesting antibacterial activity against Acinetobacter baumannii and Mycobacterium tuberculosis. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds were found to be comparable or even better than standard antibiotics. nih.gov

The following table highlights the antimicrobial activity of some pyrrolidine derivatives:

| Compound Type | Microbial Strain | Activity (MIC) | Reference |

| Pyrrolidine-2,5-dione Derivatives | Enterococcus faecalis | 0.25 µM | uobasrah.edu.iq |

| Pyrrolidine-2,5-dione Derivatives | Candida albicans | 0.125 µM | uobasrah.edu.iq |

| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives | Acinetobacter baumannii | 31.25 µg/mL | nih.gov |

| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives | Mycobacterium tuberculosis H37Rv | 0.98-1.96 µg/mL | nih.gov |

Modulation of Neurotransmitter Systems (e.g., 5-HT1A receptor, SERT)

Research into the derivatives of the pyrrolidine scaffold, a core component of "this compound," has revealed significant interactions with key neurotransmitter systems, particularly the serotonin (B10506) 1A (5-HT1A) receptor and the serotonin transporter (SERT). researchgate.netnih.govnih.gov The 5-HT1A receptor is a crucial G protein-coupled receptor that plays a significant role in modulating emotion and behavior. nih.gov Its activation can lead to both antidepressant and anxiolytic effects. nih.gov

Derivatives of pyrrolidine have been designed and synthesized to act as ligands for the 5-HT1A receptor. drugbank.com For instance, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were found to be potent ligands for both the 5-HT1A receptor and SERT. researchgate.net The serotonin transporter is a primary target for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs), which function by blocking the reuptake of serotonin, thereby increasing its availability in the synapse. nih.govnih.gov

The dual activity of these pyrrolidine derivatives on both the 5-HT1A receptor and SERT is a point of significant interest in medicinal chemistry. nih.gov Compounds that combine SERT blockade with partial 5-HT1A receptor agonism are being explored as a new generation of antidepressant drugs. nih.gov This dual mechanism is hypothesized to potentially lead to a faster onset of therapeutic action and an improved side-effect profile compared to traditional SSRIs. nih.gov The interaction of these compounds with the 5-HT1A receptor can be complex, with different effects depending on whether they act on presynaptic or postsynaptic receptors. nih.gov

Other Investigated Biological Potentials (e.g., Anticonvulsant activity in animal models)

Beyond their effects on neurotransmitter systems, derivatives of the pyrrolidine structure have demonstrated notable potential in other areas of biological research, particularly as anticonvulsant agents. nih.govnih.gov Various animal models of seizures are utilized to screen and identify novel compounds with antiseizure properties before they can be considered for human clinical trials. mdpi.com Common models include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test in mice. mdpi.comnih.gov

Numerous studies have focused on pyrrolidine-2,5-dione derivatives, which have shown significant anticonvulsant activity in these preclinical models. nih.govnih.gov For example, certain N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione (B1595552) demonstrated significant anticonvulsant effects in the MEST test and in pilocarpine-induced seizures in mice. nih.gov The mechanism of action for some of these compounds is thought to involve the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Furthermore, molecular hybridization approaches have been employed, combining structural fragments of known antiepileptic drugs, such as ethosuximide (B1671622) (a pyrrolidine-2,5-dione derivative), to create new chemical entities with broad-spectrum antiseizure activity. mdpi.com These hybrid compounds have shown promise in various acute seizure models in mice, highlighting the therapeutic potential of the pyrrolidine scaffold in the development of new antiepileptic treatments. nih.govmdpi.com

Table 1: Investigated Biological Potentials of Pyrrolidine Derivatives

| Derivative Class | Biological Potential | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| N-Mannich bases of pyrrolidine-2,5-dione | Anticonvulsant | Mice (MEST, pilocarpine-induced seizures) | Significant anticonvulsant activity; potential modulation of sodium and calcium channels. | nih.gov |

| 1,3-disubstituted pyrrolidine-2,5-diones | Anticonvulsant | Mice (MES, scPTZ) | Activity is strongly affected by substituents at position 3 of the pyrrolidine-2,5-dione scaffold. | nih.gov |

| Hybrid compounds with pyrrolidine-2,5-dione fragment | Anticonvulsant | Mice (MES, scPTZ, 6 Hz) | Broad-spectrum antiseizure activities. | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Correlation of Structural Modifications with Biological Profile

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how specific structural features of a molecule influence its biological activity. For pyrrolidine derivatives, including those related to "this compound," SAR studies have been crucial in optimizing their therapeutic potential. nih.govnih.gov

In the context of anticonvulsant activity, SAR analysis of 1,3-disubstituted pyrrolidine-2,5-diones revealed that the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring significantly impacts the biological profile. nih.gov For instance, derivatives with a 3-benzhydryl or 3-isopropyl group showed the most favorable protection in the scPTZ test, while those with a 3-methyl group or no substitution at this position were more active in the MES test. nih.gov This indicates that different structural motifs can confer selectivity for different types of seizure models.

Similarly, for compounds targeting the 5-HT1A receptor, modifications to the pyrrolidine scaffold and its substituents have been shown to modulate affinity and efficacy. drugbank.com The design of novel ligands often involves creating a library of related compounds with systematic variations to identify the key structural elements responsible for potent and selective receptor binding. drugbank.com For example, in a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, a hydroxyl substitution at the 5th position of a (tetrahydronapthalen-2yl)methyl group led to excellent binding affinities for the μ opioid receptor. nih.gov

Influence of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. nih.govresearchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and can exhibit stereospecific interactions with ligands. nih.gov The pyrrolidine ring, especially when substituted, contains chiral centers, leading to the possibility of multiple stereoisomers. nih.gov

For pyrrolidine-based compounds, the stereochemistry at the chiral centers can significantly influence their pharmacological profile. nih.gov SAR studies have demonstrated the importance of the absolute configuration at specific positions for binding affinity, agonist potency, and receptor selectivity. nih.gov For example, in a series of proline and pyrrolidine-based melanocortin receptor agonists, the (S) absolute configuration at the 2-position of the pyrrolidine ring was found to be crucial for biological activity. nih.gov Among the diastereomers investigated, those with a (2S,4R) configuration were the most potent agonists. nih.gov

This stereochemical dependence underscores the importance of stereoselective synthesis in drug discovery to produce the most active and selective isomer, thereby maximizing therapeutic efficacy and potentially reducing off-target effects. nih.gov The differential activity of stereoisomers highlights the precise molecular recognition that occurs between a drug molecule and its biological target. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethosuximide |

| Levetiracetam |

| Lacosamide |

| Pindolol |

| Vilazodone |

| Vortioxetine |

Advanced Analytical Methods for Structural Elucidation

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Methyl-5-(propan-2-yl)pyrrolidine by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide information on the number and types of hydrogen and carbon atoms, respectively, as well as their chemical environments and connectivity.

For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the protons of the methyl group, the isopropyl group, and the pyrrolidine (B122466) ring. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. For instance, protons closer to the nitrogen atom would likely appear at a different chemical shift compared to those on the alkyl substituents. Splitting patterns, arising from spin-spin coupling between neighboring protons, would provide further structural insights, helping to establish the connectivity of the different groups.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a unique signal for each non-equivalent carbon atom in the molecule. This includes separate peaks for the carbons in the methyl group, the two distinct carbons of the isopropyl group (methine and methyl), and the carbon atoms of the pyrrolidine ring. The chemical shifts in ¹³C NMR are indicative of the hybridization and chemical environment of the carbon atoms.

¹H and ¹³C NMR Data for Related Pyrrolidine Compounds

| Compound | Nucleus | Chemical Shift (δ) ppm |

|---|---|---|

| 5-Methyl-2-pyrrolidone | ¹H | 1.23 (d, CH₃), 1.65 (m, CH₂), 2.30 (m, CH₂), 3.79 (m, CH), 7.31 (s, NH) |

| Pyrrolidine | ¹³C | 25.7 (C-3, C-4), 47.0 (C-2, C-5) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features.

A key feature would be the N-H stretching vibration of the secondary amine in the pyrrolidine ring, which typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups (methyl, isopropyl, and the pyrrolidine ring) would be observed in the 2850-3000 cm⁻¹ range. Furthermore, C-N stretching vibrations can be expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Characteristic IR Absorption Bands for Related Compounds

| Compound | Functional Group | Absorption Range (cm⁻¹) |

|---|---|---|

| N-Methyl-2-pyrrolidone | C=O stretch | 1680-1700 |

| 5-Methyl-2-pyrrolidone | N-H stretch | ~3200 |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence.

Fragmentation patterns observed in the mass spectrum offer additional structural information. Common fragmentation pathways for pyrrolidine derivatives often involve the loss of substituents or cleavage of the ring. For example, the loss of the isopropyl group or the methyl group would result in characteristic fragment ions.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and can be adapted for the analysis of this compound, especially for purity and stability studies.

Chromatographic Analysis

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC) is a common method for determining the purity of volatile compounds. In GC, the sample is vaporized and passed through a column with a carrier gas. The components of the sample interact differently with the stationary phase of the column, leading to their separation. The purity of this compound can be determined by the presence of a single major peak in the chromatogram, with any other peaks indicating impurities. The choice of column and temperature program is crucial for achieving good separation. For instance, a non-polar column like a DB-5ms or a similar 5% phenyl-methylpolysiloxane column is often used for the analysis of amines.

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

This compound has two chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for separating and quantifying these stereoisomers. nih.gov

Chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), are widely used for the separation of enantiomers. nih.gov The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation and quantification. The determination of chiral purity is crucial in many applications, as different enantiomers can have distinct biological activities.

Chiral Analysis Data Interpretation

The interpretation of chiral analysis data for this compound would rely on methods capable of distinguishing between its stereoisomers. As a 2,5-disubstituted pyrrolidine, it can exist as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The separation and identification of these four potential stereoisomers are crucial.

Typically, techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) would be employed. The resulting chromatogram would ideally show four distinct peaks, corresponding to each stereoisomer. The interpretation would involve analyzing the retention times and peak areas to determine the relative amounts of each isomer and the enantiomeric excess (ee) of a given sample.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents or chiral derivatizing agents, is another powerful tool. The chiral environment induced by these agents would cause the signals of the enantiomers to appear at different chemical shifts (diastereomeric differentiation), allowing for their quantification. However, specific NMR spectral data for the enantiomers of this compound are not available.

X-ray Crystallography and Solid-State Analysis (e.g., Hirshfeld Surface Analysis)

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including its absolute stereochemistry, provided a suitable single crystal can be obtained and analyzed. For this compound, this would involve crystallizing a single stereoisomer, often after derivatization with a known chiral auxiliary or through spontaneous resolution.

The crystallographic data would yield precise information on bond lengths, bond angles, and torsion angles, confirming the pyrrolidine ring conformation (e.g., envelope or twist) and the relative and absolute configuration of the substituents at the C2 and C5 positions.

Table 1: Hypothetical Crystallographic Data for a Stereoisomer of this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Parameter | Value |

| Chemical Formula | C8H17N |

| Formula Weight | 127.23 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | N/A |

| b (Å) | N/A |

| c (Å) | N/A |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | N/A |

| Z | 4 |

| Density (calculated) (g/cm³) | N/A |

Hirshfeld Surface Analysis

Natural Occurrence and Biomimetic Synthesis Considerations

Pyrrolidine (B122466) Moieties in Natural Products

The pyrrolidine scaffold is a key component of many alkaloids, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. researchgate.net These compounds are found across various plant families and even in microorganisms, where they often serve as defense mechanisms. mdpi.comresearchgate.net While the specific compound 2-Methyl-5-(propan-2-YL)pyrrolidine has not been reported as a naturally occurring substance, numerous other substituted pyrrolidines are widespread in nature.

Pyrrolidine alkaloids are notably present in plants of the Erythroxylaceae family, such as the coca plant (Erythroxylum coca), which produces alkaloids like hygrine (B30402) and cuscohygrine (B30406) alongside the more famous tropane (B1204802) alkaloids. wikipedia.orgnih.gov The genus Dendrobium, belonging to the orchid family, is another source of pyrrolidine-containing alkaloids, including shihunine (B1212900) and dendrochrysines. nih.govresearchgate.net

Microorganisms are also a rich source of these compounds. For instance, bacteria of the genus Streptomyces are known to produce various alkaloids with pyrrolidine or the related pyrrolizidine (B1209537) structures, such as clazamycins and bohemamines. mdpi.comnih.gov Marine-derived Streptomyces species have yielded a variety of pyrrole-containing alkaloids with interesting biological activities. nih.gov

The structural diversity of these natural pyrrolidines is vast, ranging from simple monosubstituted rings to complex polycyclic systems. This diversity has made them an attractive target for synthetic chemists and has provided a wealth of information for the design of new biologically active molecules. nih.gov

Table 1: Examples of Natural Products Containing a Pyrrolidine Moiety

| Compound Name | Natural Source | Family/Genus |

| Hygrine | Erythroxylum coca | Erythroxylaceae |

| Cuscohygrine | Erythroxylum coca | Erythroxylaceae |

| Shihunine | Dendrobium lohohense | Dendrobium |

| Dendrochrysines | Dendrobium chrysanthum | Dendrobium |

| Clazamycin A & B | Streptomyces puniceus | Streptomyces |

| Bohemamines | Actinosporangium sp., Streptomyces sp. | Actinosporangium, Streptomyces |

Biomimetic Approaches to Pyrrolidine Synthesis

Biomimetic synthesis is a field of organic chemistry that seeks to replicate nature's synthetic strategies in the laboratory. These approaches often lead to efficient and stereoselective syntheses of complex natural products by mimicking proposed biosynthetic pathways. The synthesis of the pyrrolidine ring is no exception, with several elegant biomimetic strategies having been developed.

One notable example is the biomimetic synthesis of iridoid monoterpenes like chrysomelidial and dehydroiridodial. psu.edu Researchers have demonstrated that the cyclization of a key intermediate, 10-oxocitral, can be achieved under conditions that mimic the proposed biological cyclization process, yielding these natural products. psu.edu

Another biomimetic approach involves oxidative cyclization reactions. For instance, studies towards the synthesis of pyridomacrolidin have demonstrated a potential biomimetic route involving an unusual oxidative cyclization of an N-hydroxy pyridone with a cyclodecenone. nih.gov Such strategies highlight how chemists can draw inspiration from biosynthetic hypotheses to devise novel synthetic transformations.

While no specific biomimetic synthesis for this compound has been documented, the general principles of biomimetic synthesis could certainly be applied to its construction. A hypothetical biomimetic approach might involve the cyclization of a linear amino-aldehyde or a related precursor, mimicking the biosynthetic pathways of simple pyrrolidine alkaloids.

Table 2: Examples of Biomimetic Synthesis Approaches for Pyrrolidine-Related Structures

| Target Molecule/Class | Key Biomimetic Step | Precursors | Reference |

| Chrysomelidial, Dehydroiridodial | Acid-catalyzed cyclization | 10-Oxocitral | psu.edu |

| Pyridomacrolidin | Oxidative cyclization | N-hydroxy pyridone, Z-2-cyclodecenone | nih.gov |

| Disesquiterpenoids | [2+2] Cycloaddition | Chloranthalactone A | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-methyl-5-(propan-2-yl)pyrrolidine, and how can yield be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous pyrrolidine derivatives are synthesized using DMF as a solvent with potassium carbonate as a base at 150°C for 20 hours, monitored via TLC (ethyl acetate/hexane eluent) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 aldehyde:amine) and inert atmosphere conditions to prevent oxidation. Post-reaction purification via column chromatography (silica gel, 10% MeOH/CHCl₃) is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine spectroscopic methods:

- ¹H/¹³C NMR : Assign stereochemistry and confirm substituent positions (e.g., δ 1.99–1.96 ppm for pyrrolidine protons in DMSO-d₆) .

- GC-MS : Verify molecular ion peaks and fragmentation patterns.

- TLC : Monitor reaction progress using Rf values (e.g., 0.3–0.5 in ethyl acetate/hexane) .

Q. How does the steric hindrance of the isopropyl group affect the compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.